3-Ethyl-4-hydroxy-1-prolylpiperidine
Overview
Description
3-Ethyl-4-hydroxy-1-prolylpiperidine is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “3-Ethyl-4-hydroxy-1-prolylpiperidine” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway or process. The compound may bind to the target, altering its function and leading to changes in the biological process .
Mode of Action
The compound interacts with its target, often by binding to a specific site on the protein or enzyme. This can inhibit the function of the target, activate it, or modify it in some way. The exact interaction depends on the chemical structure of the compound and the nature of the target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain substances in the body .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. It might lead to changes in cellular function, alterations in metabolic processes, or other effects .
Action Environment
The action of the compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, the temperature, and more .
Biochemical Analysis
Biochemical Properties
3-Ethyl-4-hydroxy-1-prolylpiperidine plays a crucial role in biochemical reactions, particularly in drug development and neurobiology. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate neurotransmitter systems, which suggests its potential therapeutic effects. The interactions of this compound with these biomolecules are essential for its function and efficacy in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect neurotransmitter systems, which in turn impacts neuronal cell function and communication. These cellular effects are crucial for understanding the potential therapeutic applications of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The precise mechanism of action involves binding to specific receptors or enzymes, which then triggers a cascade of biochemical events . Understanding these molecular interactions is vital for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies are essential to determine the sustained impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . Understanding these pathways is essential for optimizing the use of this compound in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the bioavailability and efficacy of this compound in vivo.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its biochemical interactions and efficacy . Understanding the subcellular localization is essential for developing targeted therapies using this compound.
Properties
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-9-8-14(7-5-11(9)15)12(16)10-4-3-6-13-10/h9-11,13,15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHUUNHOGOZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.